molecular formula C16H18BFO3 B6341985 4-(2-Fluorophenyl)furan-2-boronic acid pinacol ester CAS No. 1402240-85-0

4-(2-Fluorophenyl)furan-2-boronic acid pinacol ester

Cat. No. B6341985
CAS RN: 1402240-85-0
M. Wt: 288.1 g/mol
InChI Key: RUQUHLZNRBHYPB-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)furan-2-boronic acid pinacol ester, also known as 4-Fluoro-2-furancarboxaldehyde pinacol boronate, is a boron-containing heterocyclic compound with a wide range of applications in organic synthesis. It is a versatile compound that can be used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and other biologically active compounds. The compound is also used in the synthesis of polymers, dyes, and catalysts, as well as in the synthesis of other highly reactive compounds.

Scientific Research Applications

4-(2-Fluorophenyl)furan-2-boronic acid pinacol esterurancarboxaldehyde pinacol boronate has been used in a variety of scientific research applications. The compound has been used in the synthesis of various biologically active compounds, including drugs, agrochemicals, and polymers. It has also been used in the synthesis of dyes, catalysts, and other highly reactive compounds. In addition, the compound has been used in the synthesis of various fluorescent molecules, as well as in the synthesis of various organic compounds with potential applications in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)furan-2-boronic acid pinacol esterurancarboxaldehyde pinacol boronate is based on its ability to react with a variety of organic compounds. The compound can react with aldehydes, ketones, and other organic compounds to form a variety of products. The reaction of 4-fluorophenylboronic acid and 2-furancarboxaldehyde in the presence of a base, such as potassium carbonate or sodium hydroxide, results in the formation of 4-fluoro-2-furancarboxaldehyde pinacol boronate. Alternatively, the reaction of 4-fluorophenylboronic acid and pinacol boronate in the presence of a base, such as potassium carbonate or sodium hydroxide, results in the formation of 4-fluoro-2-furancarboxaldehyde pinacol boronate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluorophenyl)furan-2-boronic acid pinacol esterurancarboxaldehyde pinacol boronate have not been extensively studied. However, studies have shown that the compound has the potential to interact with certain biological molecules, including proteins, enzymes, and hormones. In addition, the compound has been shown to have some antimicrobial activity.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-Fluorophenyl)furan-2-boronic acid pinacol esterurancarboxaldehyde pinacol boronate in laboratory experiments include its low cost, its availability in a variety of forms, and its ease of use. The compound is also highly stable and has a long shelf life. However, the compound is also highly reactive and can be toxic if not handled properly.

Future Directions

The potential applications of 4-(2-Fluorophenyl)furan-2-boronic acid pinacol esterurancarboxaldehyde pinacol boronate are numerous. Future research could focus on the development of more efficient methods of synthesis and the exploration of the compound’s potential uses in the synthesis of various biologically active compounds. In addition, further research could focus on the compound’s potential applications in the synthesis of various fluorescent molecules, as well as in the synthesis of various organic compounds with potential applications in the pharmaceutical industry. Finally, further research could focus on the biochemical and physiological effects of the compound and its potential to interact with certain biological molecules.

Synthesis Methods

4-(2-Fluorophenyl)furan-2-boronic acid pinacol esterurancarboxaldehyde pinacol boronate can be synthesized by a variety of methods, including the reaction of 4-fluorophenylboronic acid and 2-furancarboxaldehyde in the presence of a base, such as potassium carbonate or sodium hydroxide. Alternatively, the compound can be synthesized by the reaction of 4-fluorophenylboronic acid and pinacol boronate in the presence of a base, such as potassium carbonate or sodium hydroxide.

properties

IUPAC Name

2-[4-(2-fluorophenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BFO3/c1-15(2)16(3,4)21-17(20-15)14-9-11(10-19-14)12-7-5-6-8-13(12)18/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQUHLZNRBHYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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